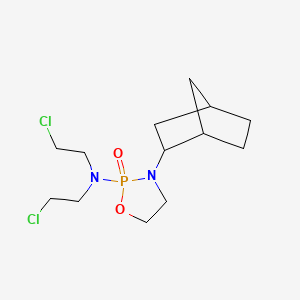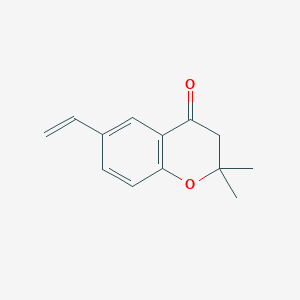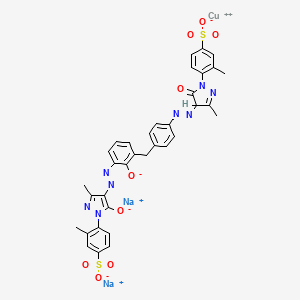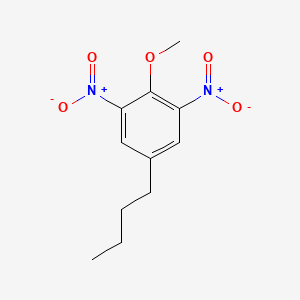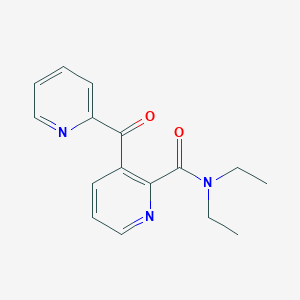
N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide: is a compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two pyridine rings and a carboxamide group, which contribute to its unique chemical properties. It is used in various scientific research fields due to its ability to form stable complexes with metals and its potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with diethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carboxamide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide is used as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with metal ions makes it a candidate for studying metalloenzymes and their inhibitors .
Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory and antimicrobial agent. Its interactions with biological targets are studied to understand its mechanism of action and potential drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for the production of other chemical compounds .
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloenzymes, leading to inhibition of their activity. The compound interacts with the active site of the enzyme, blocking substrate access and altering the enzyme’s conformation . The molecular targets include various metalloenzymes involved in critical biological processes .
Comparación Con Compuestos Similares
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound also features pyridine rings and carboxamide groups but differs in the position of the substituents.
Pyridine-2-carboxaldehyde: A simpler compound with a single pyridine ring and an aldehyde group.
Uniqueness: N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide is unique due to its specific structure, which allows for the formation of stable metal complexes and its potential biological activities. Its dual pyridine rings and carboxamide group provide versatility in chemical reactions and applications .
Propiedades
Número CAS |
77924-12-0 |
|---|---|
Fórmula molecular |
C16H17N3O2 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
N,N-diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N3O2/c1-3-19(4-2)16(21)14-12(8-7-11-18-14)15(20)13-9-5-6-10-17-13/h5-11H,3-4H2,1-2H3 |
Clave InChI |
UWIMMHLQUBHSLG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=C(C=CC=N1)C(=O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


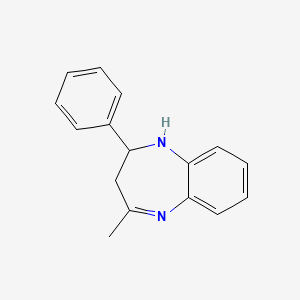

![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)
![(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid](/img/structure/B14449742.png)

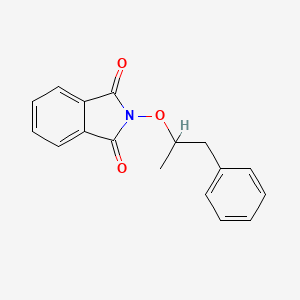
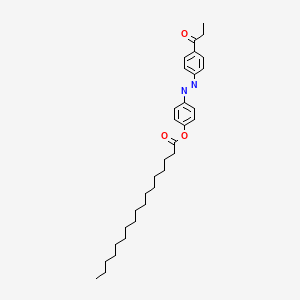
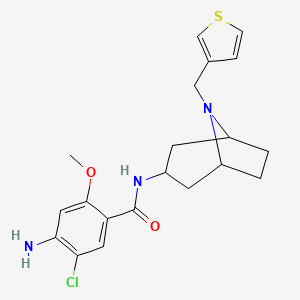
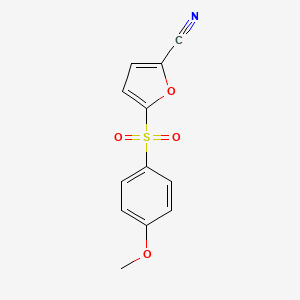
![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
